molecular formula C7H6BrN3 B1526330 5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine CAS No. 887115-56-2

5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine

Cat. No. B1526330
M. Wt: 212.05 g/mol
InChI Key: MZTKBGMGLWHOMN-UHFFFAOYSA-N
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Patent
US07511056B2

Procedure details

Dissolve 1-methyl-5-aminopyrazole (Butt Park LTD; 1.0 g, 10.3 mmol) and 2-bromomalonaldehyde (Aldrich; 1.55 g, 10.3 mmol) in glacial acetic acid (160 mL) and reflux under nitrogen for 48 h. Concentrate under reduced pressure and purify via chromatography (silica gel, 90% dichloromethane/10% diethyl ether) to obtain 610 mg (27%) of the title compound as an off-white solid. TOF MS ES+ exact mass calculated for C7H7N3Br (p+H): m/z=211.9823, Found: 211.9838.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Yield
27%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([NH2:7])=[CH:5][CH:4]=[N:3]1.[Br:8][CH:9]([CH:12]=O)[CH:10]=O>C(O)(=O)C>[Br:8][C:9]1[CH:10]=[C:5]2[CH:4]=[N:3][N:2]([CH3:1])[C:6]2=[N:7][CH:12]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN1N=CC=C1N
Name
Quantity
1.55 g
Type
reactant
Smiles
BrC(C=O)C=O
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux under nitrogen for 48 h
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
purify via chromatography (silica gel, 90% dichloromethane/10% diethyl ether)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)N(N=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 610 mg
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 27.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.